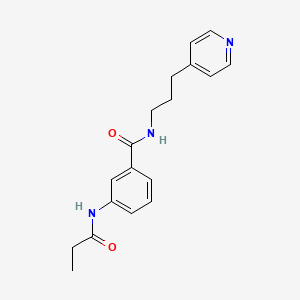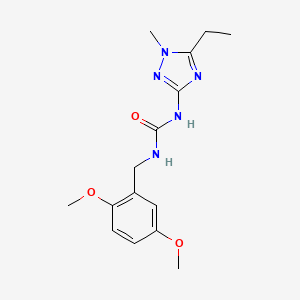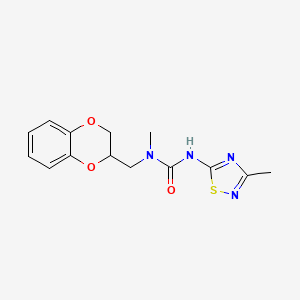
N-1-adamantyl-N'-(2-phenoxyethyl)malonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-N'-(2-phenoxyethyl)malonamide, also known as APEAM, is a compound that has been extensively studied for its potential applications in scientific research. APEAM is a malonamide derivative that is synthesized by reacting 1-adamantanamine with 2-phenoxyethyl chloroformate. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
作用机制
The exact mechanism of action of N-1-adamantyl-N'-(2-phenoxyethyl)malonamide is not yet fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. N-1-adamantyl-N'-(2-phenoxyethyl)malonamide has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent, N-1-adamantyl-N'-(2-phenoxyethyl)malonamide has also been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the regulation of neurotransmitter signaling in the brain. N-1-adamantyl-N'-(2-phenoxyethyl)malonamide has also been shown to exhibit anti-inflammatory effects, and has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation.
实验室实验的优点和局限性
One of the main advantages of N-1-adamantyl-N'-(2-phenoxyethyl)malonamide is its broad range of potential applications in scientific research. It has been shown to exhibit cytotoxic effects against a range of cancer cell lines, as well as anti-inflammatory and neuroprotective effects. However, one limitation of N-1-adamantyl-N'-(2-phenoxyethyl)malonamide is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-1-adamantyl-N'-(2-phenoxyethyl)malonamide. One area of interest is the development of more potent and selective derivatives of N-1-adamantyl-N'-(2-phenoxyethyl)malonamide that could be used as therapeutic agents for the treatment of cancer and other diseases. Another area of interest is the elucidation of the exact mechanism of action of N-1-adamantyl-N'-(2-phenoxyethyl)malonamide, which could provide insights into the underlying biology of cancer and other diseases. Finally, there is potential for the development of new applications for N-1-adamantyl-N'-(2-phenoxyethyl)malonamide in other areas of scientific research, such as neuroscience and immunology.
合成方法
The synthesis of N-1-adamantyl-N'-(2-phenoxyethyl)malonamide involves the reaction of 1-adamantanamine with 2-phenoxyethyl chloroformate. The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate, and is catalyzed by a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
科学研究应用
N-1-adamantyl-N'-(2-phenoxyethyl)malonamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. N-1-adamantyl-N'-(2-phenoxyethyl)malonamide has been shown to exhibit cytotoxic effects against a range of cancer cell lines, and has also been found to inhibit the growth of tumor cells in animal models.
属性
IUPAC Name |
N'-(1-adamantyl)-N-(2-phenoxyethyl)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c24-19(22-6-7-26-18-4-2-1-3-5-18)11-20(25)23-21-12-15-8-16(13-21)10-17(9-15)14-21/h1-5,15-17H,6-14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXDXQAULJDRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CC(=O)NCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S)-3-methyl-1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5903999.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-3-(propionylamino)benzamide](/img/structure/B5904004.png)

![1-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5904023.png)

![2-(2,5-dimethylphenoxy)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B5904031.png)
![2-{1-[1-(2-chloro-6-fluoro-3-methoxybenzyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B5904035.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5904040.png)
![N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(propionylamino)benzamide](/img/structure/B5904049.png)
![isopropyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-chlorobenzoate](/img/structure/B5904057.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5904060.png)
![2-[(2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)amino]butan-1-ol](/img/structure/B5904068.png)

![2-methoxy-4-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)phenol](/img/structure/B5904077.png)